

# Spectroscopic Profile of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**. While specific experimental spectral data for this compound is not readily available in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also furnishes detailed, standardized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

## Compound Identity and Properties

Compound Name: **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** Synonyms: 5-(4-Fluorophenyl)nicotinaldehyde[1][2] CAS Number: 381684-96-4[1][2][3] Molecular Formula:  $C_{12}H_8FNO$ [1][2] Molecular Weight: 201.2 g/mol [1]

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Chemical Structure:

| Property         | Value                  | Source |
|------------------|------------------------|--------|
| Molecular Weight | 201.1964               | [2]    |
| Purity           | Typically ≥95-97%      | [1][2] |
| Appearance       | Expected to be a solid | [2]    |

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton                      | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity     | Predicted Coupling Constant (J, Hz) |
|-----------------------------|-----------------------------------|----------------------------|-------------------------------------|
| Aldehyde (-CHO)             | 9.9 - 10.1                        | Singlet (s)                | -                                   |
| Pyridine H2                 | 9.0 - 9.2                         | Singlet (s) or Doublet (d) | ~2.0-3.0                            |
| Pyridine H4                 | 8.8 - 9.0                         | Singlet (s) or Doublet (d) | ~2.0-3.0                            |
| Pyridine H6                 | 8.6 - 8.8                         | Singlet (s) or Doublet (d) | ~2.0-3.0                            |
| Fluorophenyl H (ortho to F) | 7.1 - 7.3                         | Triplet (t)                | ~8.0-9.0                            |
| Fluorophenyl H (meta to F)  | 7.6 - 7.8                         | Doublet of doublets (dd)   | ~8.0-9.0, ~5.0-6.0                  |

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon                  | Predicted Chemical Shift ( $\delta$ , ppm) |
|-------------------------|--|
| Aldehyde (C=O)          | 190 - 193                                  |
| Pyridine C5             | 135 - 138                                  |
| Pyridine C3             | 132 - 135                                  |
| Pyridine C2             | 152 - 155                                  |
| Pyridine C4             | 150 - 153                                  |
| Pyridine C6             | 155 - 158                                  |
| Fluorophenyl C1' (ipso) | 133 - 136 (d, $J \approx 3-4$ Hz)          |
| Fluorophenyl C2'/C6'    | 129 - 132 (d, $J \approx 8-9$ Hz)          |
| Fluorophenyl C3'/C5'    | 115 - 118 (d, $J \approx 21-22$ Hz)        |
| Fluorophenyl C4'        | 162 - 165 (d, $J \approx 245-250$ Hz)      |

## Mass Spectrometry (MS)

| m/z | Predicted Identity                    |
|-----|---------------------------------------|
| 201 | $[M]^+$ (Molecular Ion)               |
| 200 | $[M-H]^+$                             |
| 172 | $[M-CHO]^+$                           |
| 120 | $[C_7H_4F]^+$ (Fluorophenyl fragment) |
| 95  | $[C_6H_4F]^+$ (Fluorophenyl cation)   |

## Infrared (IR) Spectroscopy

| Functional Group                     | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity                |
|--------------------------------------|--|--------------------------|
| C-H stretch (aromatic)               | 3100 - 3000                              | Medium                   |
| C-H stretch (aldehyde)               | 2850 - 2800 and 2750 - 2700              | Medium (often two bands) |
| C=O stretch (aldehyde)               | 1710 - 1690                              | Strong                   |
| C=C and C=N stretch (aromatic rings) | 1600 - 1450                              | Medium to Strong         |
| C-F stretch                          | 1250 - 1100                              | Strong                   |
| C-H bend (out-of-plane)              | 900 - 675                                | Medium to Strong         |

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Sample Preparation and Acquisition:

- Sample Preparation: Weigh approximately 5-10 mg of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the probe for the specific sample.
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

- Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: pulse angle of 30-45°, a larger spectral width than for <sup>1</sup>H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance and lower gyromagnetic ratio of <sup>13</sup>C. A relaxation delay of 2-5 seconds is common.
  - Process the data similarly to the <sup>1</sup>H spectrum, with chemical shifts referenced to the deuterated solvent signal or TMS.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- Sample Introduction: Introduce a small amount of the solid sample directly via a direct insertion probe or, if sufficiently volatile, dissolve it in a volatile solvent (e.g., dichloromethane, methanol) for injection into a gas chromatograph (GC) coupled to the mass spectrometer.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound's molecular weight, for example, from  $m/z$  40 to 400.
- Data Analysis: Identify the molecular ion peak ( $[M]^+$ ) and analyze the fragmentation pattern to elucidate the structure of the fragments.

## Infrared (IR) Spectroscopy

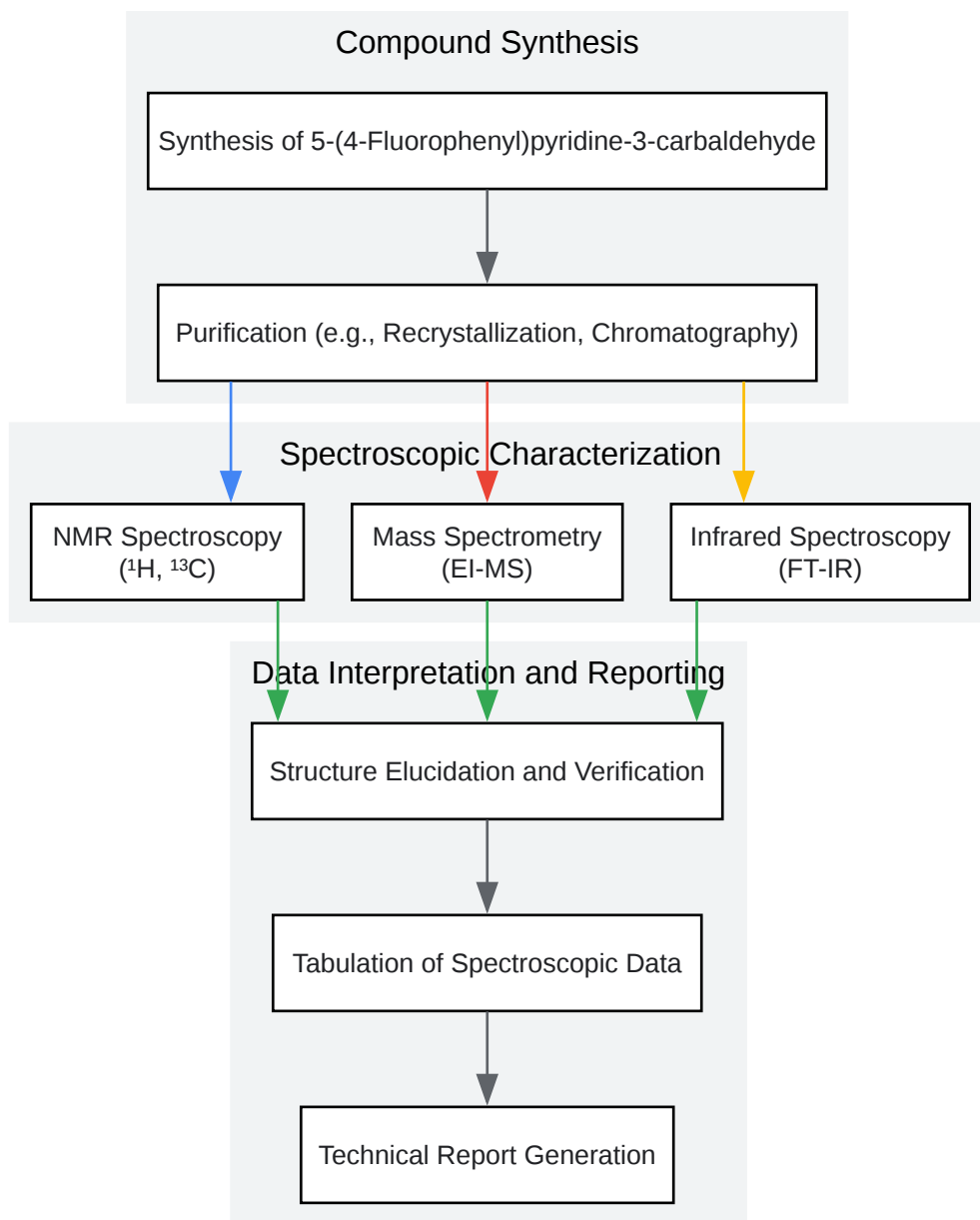
Attenuated Total Reflectance (ATR) FT-IR Protocol:

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ . Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.

## Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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Email: [info@benchchem.com](mailto:info@benchchem.com)